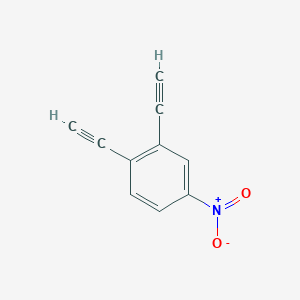
Benzene, 1,2-diethynyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-diethynyl-4-nitro- is an organic compound with the molecular formula C10H5NO2 It is a derivative of benzene, where two ethynyl groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-diethynyl-4-nitro- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1,2-diethynyl-4-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl or nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,2-diethynyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and reactivity patterns.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a probe in biochemical studies.
Industry: Possible use in the production of advanced materials, such as polymers or electronic components, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of Benzene, 1,2-diethynyl-4-nitro- depends on the specific reactions it undergoes. For example:
Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. The ethynyl groups can also influence the reactivity through conjugation and inductive effects.
Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically facilitated by a catalyst or reducing agent.
Comparison with Similar Compounds
Benzene, 1,2-dimethyl-4-nitro-: Similar in structure but with methyl groups instead of ethynyl groups.
Benzene, 1,2-dichloro-4-nitro-: Contains chlorine atoms instead of ethynyl groups.
Benzene, 1,2-diethynyl-4-amino-: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Benzene, 1,2-diethynyl-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying reaction mechanisms and developing new materials.
Properties
CAS No. |
302346-44-7 |
|---|---|
Molecular Formula |
C10H5NO2 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1,2-diethynyl-4-nitrobenzene |
InChI |
InChI=1S/C10H5NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h1-2,5-7H |
InChI Key |
QPXPYIVDFFUGPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















